IS-5-MN-2-Glu

Übersicht

Beschreibung

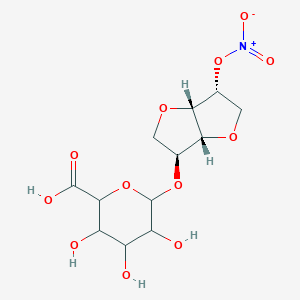

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₁₂H₁₇NO₁₂ and its molecular weight is 367.26 g/mol. The purity is usually 95%.

The exact mass of the compound 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol - Isosorbide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Prophylaktische Antiangina-Therapie

IS-5-MN-2-Glu, als Metabolit von Isosorbiddinitrat (ISDN), zeigt eine nitratspezifische vaskuläre Aktivität, was es zu einem potenziellen Kandidaten für die prophylaktische Antiangina-Behandlung macht . Seine Fähigkeit, den First-Pass-Metabolismus zu verringern und gleichzeitig die vasodilatierende Aktivität zu erhalten, könnte im Vergleich zu ISDN einen konsistenten therapeutischen Effekt bieten.

Kontinuierlich-Freisetzende Formulierungen

Die Entwicklung von kontinuierlich-freisetzenden Formulierungen von this compound kann bei der Behandlung der Angina pectoris helfen, indem sie einen anhaltenden therapeutischen Effekt liefern und Nitrattoleranz verhindern . Dieser Ansatz stellt die Wirksamkeit während des Tages sicher und verbessert die Compliance der Patienten.

Management von Nierenversagen

Studien haben gezeigt, dass this compound ein günstiges kinetisches Profil bei Patienten mit Nierenversagen hat . Dies macht es zu einer geeigneten Option für die Antiangina-Therapie in dieser Patientengruppe, da es sich aufgrund der minimalen renalen Ausscheidung nicht auf schädliche Werte anreichert.

Agrochemische Anwendungen

Neben Pharmazeutika kann die einzigartige chemische Struktur von this compound in der Agrochemie zur Entwicklung fortschrittlicher Pflanzenschutzmittel wie Herbizide, Insektizide oder Fungizide genutzt werden .

Antidepressiva und Hemmung der Serotonin-Wiederaufnahme

This compound wurde als potenziell antidepressive Substanz identifiziert und kann als Serotonin-Wiederaufnahmehemmer wirken . Diese Anwendung könnte zu neuen Behandlungen für Depressionen und andere affektive Störungen führen.

Synergistische Medikamenten-Abgabesysteme

Die Forschung zu synergistischen Abgabestrategien hat die Co-Abgabe von this compound mit anderen Medikamenten wie Artesunat untersucht, um die therapeutischen Ergebnisse zu verbessern . Dies könnte besonders vorteilhaft bei Behandlungen sein, die eine Kombination aus therapeutischen Wirkungen erfordern.

Spende von Stickstoffoxid und Vasodilatation

Als Stickstoffoxid-Donor kann this compound in der Forschung verwendet werden, die sich auf die Mechanismen der Vasodilatation und die Rolle von Stickstoffoxid in verschiedenen physiologischen Prozessen konzentriert .

Pharmakokinetische Studien

This compound ist wertvoll in pharmakokinetischen Studien, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Medikamenten zu verstehen . Sein vorhersehbarer Stoffwechselweg hilft bei der Entwicklung von Medikamenten mit verbesserter Bioverfügbarkeit und Wirksamkeit.

Wirkmechanismus

Target of Action

IS-5-MN-2-Glu is a primary metabolite of Isosorbide-5-mononitrate (IS-5-MN) It’s known that is-5-mn, the parent compound, is used in the treatment of angina pectoris , implying that its targets could be related to cardiovascular function.

Mode of Action

It’s known that is-5-mn, the parent compound, works by relaxing the smooth muscles in the walls of blood vessels, leading to dilation of the coronary arteries . This increases the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Biochemical Pathways

It’s known that is-5-mn, the parent compound, is involved in the nitric oxide-cgmp pathway, which plays a crucial role in vascular smooth muscle relaxation .

Pharmacokinetics

This compound is a metabolite of IS-5-MN . IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This means that the drug can reach the systemic circulation unchanged when administered orally . The median elimination half-lives of IS-5-MN and this compound were found to be 0.7 and 2.5 hours, respectively .

Result of Action

It’s known that is-5-mn, the parent compound, can cause relaxation of vascular smooth muscle, leading to dilation of the coronary arteries . This can increase the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with impaired liver function need to be careful when administered IS-5-MN, the parent compound, as higher concentrations than normal were found in these patients . Furthermore, renal function can also impact the pharmacokinetics of IS-5-MN .

Biochemische Analyse

Biochemical Properties

Isosorbide-5-mononitrate-2-glucuronide is involved in several biochemical reactions. It is a primary metabolite of IS-5-MN, which is known for its complete absolute bioavailability due to the absence of any first-pass effect . This property makes it a crucial compound in patients with impaired liver function .

Cellular Effects

The effects of Isosorbide-5-mononitrate-2-glucuronide on cells are primarily related to its parent compound, IS-5-MN. IS-5-MN has been found to have significant effects on patients with hepatic failure, with higher concentrations than normal found in these patients . The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Molecular Mechanism

The molecular mechanism of Isosorbide-5-mononitrate-2-glucuronide is closely tied to its parent compound, IS-5-MN. IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This property is crucial in patients with impaired liver function, as higher concentrations than normal were found in these patients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isosorbide-5-mononitrate-2-glucuronide have been observed over time. For instance, even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Dosage Effects in Animal Models

The effects of Isosorbide-5-mononitrate-2-glucuronide vary with different dosages in animal models. A dose-response curve for IS-5-MN was obtained by injection of varying doses . Even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Metabolic Pathways

Isosorbide-5-mononitrate-2-glucuronide is involved in the metabolic pathways of its parent compound, IS-5-MN. The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Transport and Distribution

The transport and distribution of Isosorbide-5-mononitrate-2-glucuronide within cells and tissues are closely tied to its parent compound, IS-5-MN. IS-5-MN is known to have complete absolute bioavailability due to the absence of any first-pass effect .

Subcellular Localization

Its parent compound, IS-5-MN, is known to have significant effects on patients with hepatic failure, suggesting that it may be localized in the liver cells .

Eigenschaften

IUPAC Name |

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSDQNPAIOBOQ-KUIJWGRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954531 | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32871-20-8 | |

| Record name | Isosorbide-5-mononitrate-2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unfortunately, the abstract for the paper "Kinetics of IS-5-MN and Its Glucuronide in Patients with Renal Failure" [] does not provide specific details on the metabolic pathways of IS-5-MN in patients with renal failure. To get a complete understanding of the metabolic processes, you would need to access the full text of the research paper.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

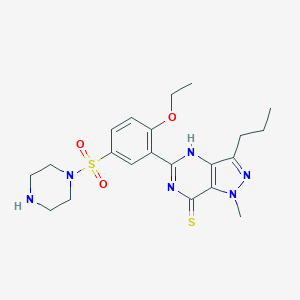

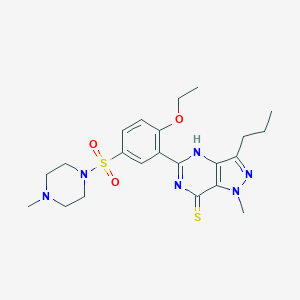

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)

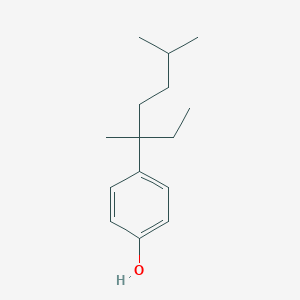

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

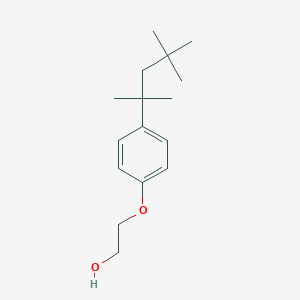

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

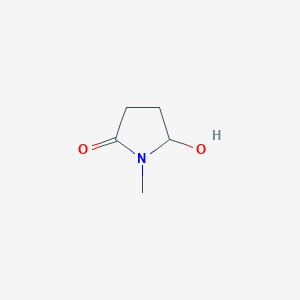

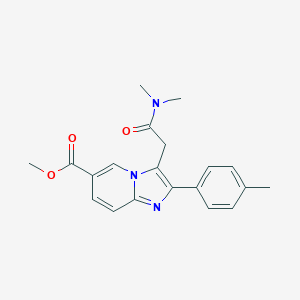

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)